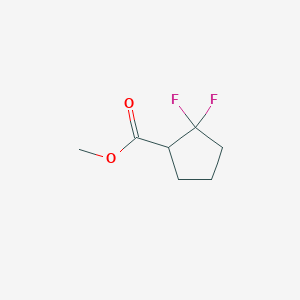
Methyl 2,2-difluorocyclopentane-1-carboxylate
Übersicht
Beschreibung
Methyl 2,2-difluorocyclopentane-1-carboxylate is a chemical compound with the formula C7H10F2O2 . It has a molecular weight of 164.15 g/mol .
Molecular Structure Analysis
The molecular structure of Methyl 2,2-difluorocyclopentane-1-carboxylate consists of a cyclopentane ring with two fluorine atoms attached to the same carbon atom and a carboxylate group attached to another carbon atom . The exact linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
Methyl 2,2-difluorocyclopentane-1-carboxylate has a molecular weight of 164.15 g/mol . The boiling point and other physical and chemical properties are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Application 1: Fungicidal Activity
- Summary of the Application : This compound has been used in the synthesis of a series of novel strobilurin fungicides. These fungicides have shown excellent activity, especially against S. sclerotiorum (Lib.) deBary, wheat white powder, and puccinia polysora .
- Methods of Application or Experimental Procedures : The fungicides were designed based on the principle of biologically active splicing and the receptor target structure .
- Results or Outcomes : The fungicidal activity results show that this class of compounds has excellent fungicidal activity. Among them, the compound I-1 not only showed a fungicidal effect comparable to that of kresoxim-methyl in vivo, but also had an excellent inhibitory effect on spore germination of P. oryzae Cav in vitro .
Application 2: Proton Conduction Research
- Summary of the Application : This compound has been used in the construction of metal–organic frameworks (MOFs) for proton conduction research .
- Methods of Application or Experimental Procedures : The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was selected to build up more structurally stable MOFs for proton conduction research .
- Results or Outcomes : Both MOFs demonstrated temperature- and humidity-dependent proton conductivities, and their best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
Application 3: Synthesis of Bioactive Indole Derivatives
- Summary of the Application : This compound has been used in the synthesis of bioactive indole derivatives. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application or Experimental Procedures : The synthesis of indole derivatives involves the addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores .
- Results or Outcomes : Various indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Application 4: Construction of Metal–Organic Frameworks (MOFs)
- Summary of the Application : This compound has been used in the construction of metal–organic frameworks (MOFs) for proton conduction research .
- Methods of Application or Experimental Procedures : The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was selected to build up more structurally stable MOFs for proton conduction research .
- Results or Outcomes : Both MOFs demonstrated temperature- and humidity-dependent proton conductivities, and their best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
Application 5: Synthesis of Bioactive Indole Derivatives
- Summary of the Application : This compound has been used in the synthesis of bioactive indole derivatives. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application or Experimental Procedures : The synthesis of indole derivatives involves the addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores .
- Results or Outcomes : Various indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Application 6: Construction of Metal–Organic Frameworks (MOFs)
- Summary of the Application : This compound has been used in the construction of metal–organic frameworks (MOFs) for proton conduction research .
- Methods of Application or Experimental Procedures : The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was selected to build up more structurally stable MOFs for proton conduction research .
- Results or Outcomes : Both MOFs demonstrated temperature- and humidity-dependent proton conductivities, and their best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
Safety And Hazards
Methyl 2,2-difluorocyclopentane-1-carboxylate should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .
Eigenschaften
IUPAC Name |
methyl 2,2-difluorocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-11-6(10)5-3-2-4-7(5,8)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOMQPMDUPEXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-difluorocyclopentane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



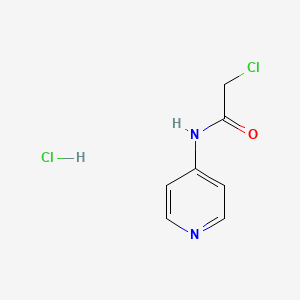
![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)
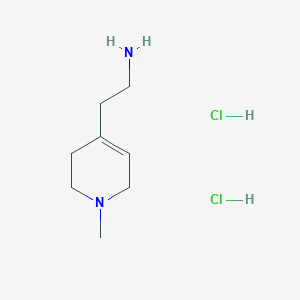
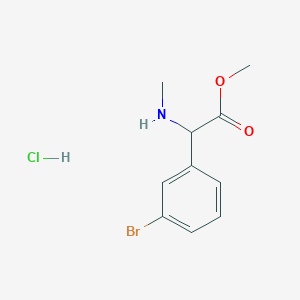
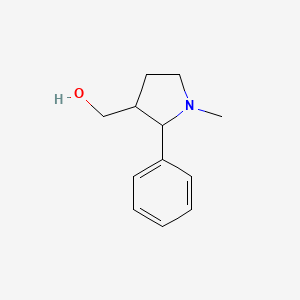
amine dihydrochloride](/img/structure/B1459190.png)
![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)
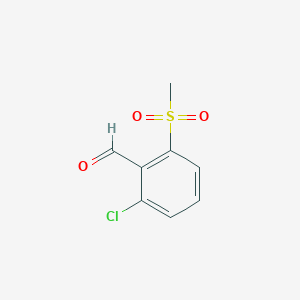
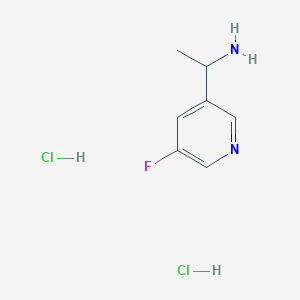
![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)
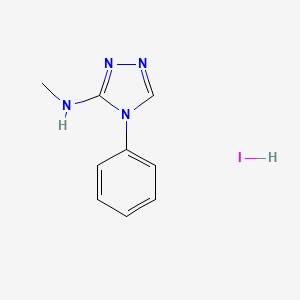
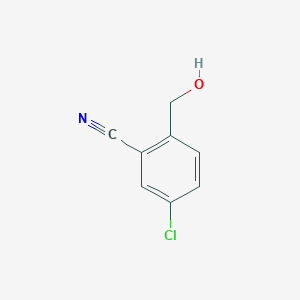
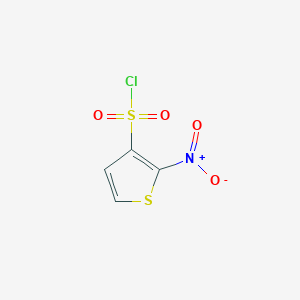
![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)